2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
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Overview
Description
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a synthetic compound that has shown promising results in scientific research. This molecule is also known as BHLM-001 and has been studied for its potential use in treating various diseases.
Mechanism of Action
BHLM-001 works by inhibiting various enzymes and signaling pathways in the body. In cancer research, BHLM-001 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, BHLM-001 inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 reduces oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
BHLM-001 has been shown to have various biochemical and physiological effects. In cancer research, BHLM-001 induces apoptosis and inhibits cell growth. In inflammation research, BHLM-001 reduces the production of pro-inflammatory cytokines and inhibits inflammation. In neurodegenerative disorder research, BHLM-001 protects neurons from oxidative stress and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using BHLM-001 in lab experiments include its potent activity and selectivity for specific enzymes and signaling pathways. The limitations of using BHLM-001 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
Future research on BHLM-001 should focus on its potential use in treating specific diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies should also be conducted to determine its safety and efficacy in humans. Additionally, research should be conducted to optimize the synthesis method of BHLM-001 and to develop new analogs with improved activity and selectivity.
Synthesis Methods
BHLM-001 can be synthesized using a multistep process. The starting material for the synthesis is 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde. This compound is then reacted with malononitrile to form a pyrimidine ring. The resulting compound is then reacted with acetic anhydride and hydroxylamine to form the final product, BHLM-001.
Scientific Research Applications
BHLM-001 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, BHLM-001 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that BHLM-001 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
Molecular Formula |
C20H15BrFN3O6 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2-[(Z)-2-[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H15BrFN3O6/c1-30-15-9-11(5-6-16-23-19(26)17(25(28)29)20(27)24-16)8-14(21)18(15)31-10-12-3-2-4-13(22)7-12/h2-9H,10H2,1H3,(H2,23,24,26,27)/b6-5- |
InChI Key |
CKOLOGAOLCQKDY-WAYWQWQTSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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